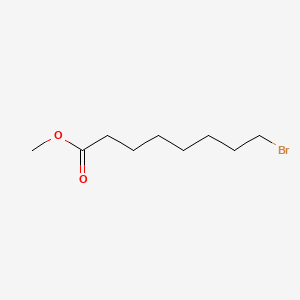

Methyl 8-bromooctanoate

Vue d'ensemble

Description

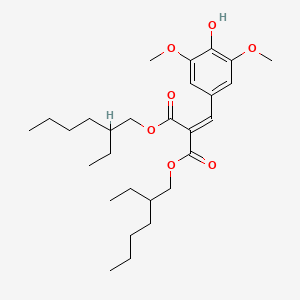

“Methyl 8-bromooctanoate” is a chemical compound with the molecular formula C9H17BrO2 . It is used in several industries, including pharmaceutical, cosmetic, and food industries.

Synthesis Analysis

The synthesis of “Methyl 8-bromooctanoate” can be achieved from 8-Bromooctanoic acid and Iodomethane .Molecular Structure Analysis

The molecular structure of “Methyl 8-bromooctanoate” consists of 9 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass is 237.134 Da and the monoisotopic mass is 236.041183 Da .Physical And Chemical Properties Analysis

“Methyl 8-bromooctanoate” has a density of 1.2±0.1 g/cm3, a boiling point of 248.5±23.0 °C at 760 mmHg, and a flash point of 129.0±13.0 °C . It also has a molar refractivity of 53.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 193.8±3.0 cm3 .Applications De Recherche Scientifique

Agricultural Research and Pest Control

Methyl 8-bromooctanoate and similar compounds have been studied in agricultural contexts, particularly in relation to methyl bromide, a widely used fumigant for pest and pathogen control in crops like strawberries, peppers, and tomatoes. Research by Schneider et al. (2003) has focused on developing alternatives to methyl bromide due to its environmental impact, particularly its role in ozone depletion. This research is critical for identifying safer and more sustainable pest control methods in agriculture (Schneider et al., 2003).

Chemical Synthesis and Pharmaceutical Applications

Methyl 8-bromooctanoate has been utilized in chemical synthesis, as illustrated by Perlikowska and Mikołajczyk (2009), who reported its use in the synthesis of enantiomers of phytoprostane B 1 type I. This synthesis is significant in the context of pharmaceutical and chemical research, where precise and efficient synthesis methods are crucial (Perlikowska & Mikołajczyk, 2009).

Environmental and Health Studies

Studies have also focused on the environmental and health impacts of related brominated compounds. For instance, Fields and White (2002) examined alternatives to methyl bromide for controlling storage pests and quarantine insects, emphasizing the need for integrated pest management tactics that are less harmful to the environment and human health (Fields & White, 2002).

Materials Science and Solar Cell Research

In the field of materials science, particularly in the development of solar cells, compounds like methyl 8-bromooctanoate have been explored for their potential applications. Huang et al. (2014) investigated bromobenzene and iodobenzene, along with additives like 1,8-diiodooctane, as alternative solvents for chlorobenzene in polymer/fullerene solar cells. Their findings suggest the potential of these brominated compounds in enhancing the performance of solar cells, highlighting an important application in renewable energy technology (Huang et al., 2014).

Safety and Hazards

“Methyl 8-bromooctanoate” may be irritating to the skin, eyes, and respiratory system. It may have harmful effects if inhaled or swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

While specific future directions for “Methyl 8-bromooctanoate” were not found in the search results, it is anticipated that researchers will design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of similar compounds for the rapid synthesis of versatile biologically relevant heterocycles .

Mécanisme D'action

Target of Action

Methyl 8-bromooctanoate is a chemical compound used in laboratory settings and the manufacture of other chemical compounds

Mode of Action

As a brominated compound, it may interact with biological systems through halogen bonding or other mechanisms .

Pharmacokinetics

As a result, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

It is known that the compound can cause skin and eye irritation, and may be harmful if swallowed .

Action Environment

The action, efficacy, and stability of Methyl 8-bromooctanoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, exposure to dust, mist, or vapors of the compound should be avoided, and personal protective equipment should be used when handling the compound to prevent skin and eye contact .

Propriétés

IUPAC Name |

methyl 8-bromooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIJRYNUYQXBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

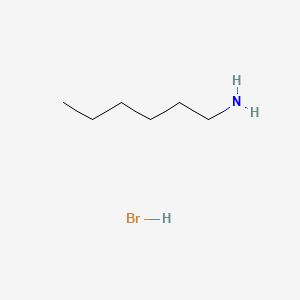

COC(=O)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455477 | |

| Record name | Methyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-bromooctanoate | |

CAS RN |

26825-92-3 | |

| Record name | Methyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)